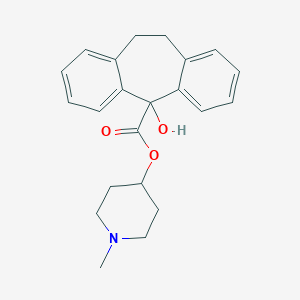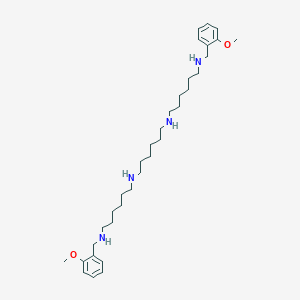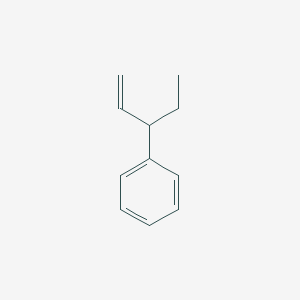
3-(3-methoxyphenyl)-3-propylazetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL-: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL- typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.
Functional Group Modification: Introduction of the carbamoyl group and the m-methoxyphenyl group can be done through nucleophilic substitution or addition reactions.
Propyl Group Addition: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the azetidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL-:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL- would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
3-Phenylazetidine: Similar structure but lacks the carbamoyl and methoxy groups.
1-Propylazetidine: Similar structure but lacks the carbamoyl and phenyl groups.
Uniqueness
AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL-: is unique due to the presence of the carbamoyl, m-methoxyphenyl, and propyl groups, which may confer distinct chemical and biological properties compared to other azetidine derivatives.
Properties
CAS No. |
19832-50-9 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-3-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-3-7-14(9-16(10-14)13(15)17)11-5-4-6-12(8-11)18-2/h4-6,8H,3,7,9-10H2,1-2H3,(H2,15,17) |
InChI Key |
FNHLPBGAHMPTRT-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)C(=O)N)C2=CC(=CC=C2)OC |
Canonical SMILES |
CCCC1(CN(C1)C(=O)N)C2=CC(=CC=C2)OC |
| 19832-50-9 | |
Synonyms |
3-(m-Methoxyphenyl)-3-propyl-1-carbamoylazetidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


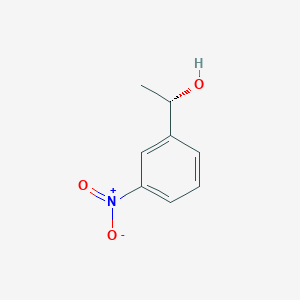
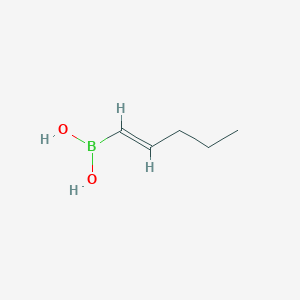

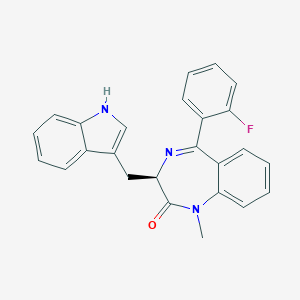

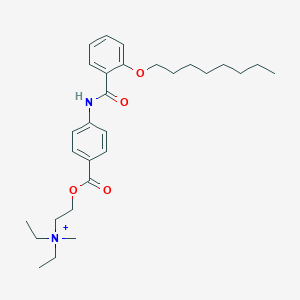
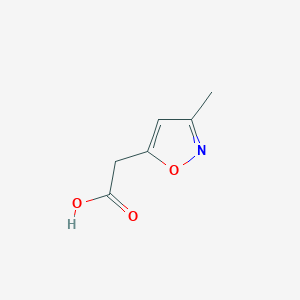

![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)
![2-bromo-N-[4-[2-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-2-methylpropyl]phenyl]acetamide](/img/structure/B12855.png)
